16alpha-Hydroxydehydrotrametenolic acid

Descripción general

Descripción

16alpha-Hydroxydehydrotrametenolic acid is a triterpenoid acid derived from the mycelium of the fungus Poria cocos. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

16alpha-Hydroxydehydrotrametenolic acid is typically obtained through the fermentation of Poria cocos mycelium. The compound can be extracted and purified using solvents such as methanol and ethanol. It is slightly soluble in water and insoluble in ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Poria cocos. The mycelium is cultivated under controlled conditions to optimize the yield of the triterpenoid acids. The extraction process involves solvent extraction followed by purification steps to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

16alpha-Hydroxydehydrotrametenolic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Solvents: Methanol, ethanol, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Applications

Reference Compound :

16alpha-Hydroxydehydrotrametenolic acid is utilized as a reference compound in analytical chemistry for the identification and quantification of triterpenoid acids. Its structural characteristics make it an ideal model for studying the reactivity and synthesis of similar compounds.

Biological Activities

Anti-Inflammatory Effects :

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it effectively inhibits nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following table summarizes key findings related to its anti-inflammatory activity:

| Activity | Effect |

|---|---|

| Inhibition of NO Production | Yes |

| Inhibition of iNOS Expression | Yes |

| Reduction of Prostaglandin E2 | Yes |

| Downregulation of COX-2 | Yes |

The mechanism involves modulation of inflammatory pathways, particularly through the inhibition of COX-2 and iNOS, leading to reduced levels of inflammatory mediators.

Antitumor Activity :

Emerging studies suggest that this compound may have potential applications in oncology. Its ability to disrupt viral proteases, such as Mpro, positions it as a candidate for developing antiviral agents, particularly against COVID-19. The compound binds stably to the active site of Mpro, inhibiting viral replication processes.

Medical Applications

Therapeutic Potential :

The compound's anti-inflammatory and immunomodulatory effects suggest its potential in treating various diseases, including cancer and viral infections. Ongoing research is focused on elucidating its mechanisms of action and optimizing its therapeutic efficacy.

Industrial Applications

Pharmaceutical Development :

Due to its bioactive properties, this compound is being explored for its role in developing pharmaceuticals and nutraceuticals. Its application in functional foods is also being investigated due to its health benefits.

Case Studies

Several research studies have examined the biological activity and therapeutic potential of this compound:

-

Study on Anti-inflammatory Effects :

- Conducted using LPS-stimulated macrophages.

- Results indicated a significant reduction in inflammatory markers with increasing concentrations of the compound.

-

Network Pharmacology Approach :

- A recent study utilized network pharmacology to predict interactions with various disease targets.

- Findings suggested potential applications in treating conditions related to inflammation and viral infections.

-

Comparative Analysis with Other Triterpenoids :

- Comparative studies highlight the unique properties of this compound relative to other triterpenoids like betulinic acid and oleanolic acid, emphasizing its distinct biological activities.

Mecanismo De Acción

The mechanism of action of 16alpha-Hydroxydehydrotrametenolic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the primary protease (Mpro) of COVID-19 by binding to its active site, thereby preventing viral replication. Additionally, it modulates signaling pathways such as Wnt/β-catenin and AMPK, which are involved in processes like cell proliferation and metabolism .

Comparación Con Compuestos Similares

16alpha-Hydroxydehydrotrametenolic acid can be compared with other triterpenoid acids such as:

- Pachymic acid

- Poricoic acid A

- Poricoic acid B

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which confers unique biological activities. For instance, its ability to inhibit the primary protease of COVID-19 is a distinctive feature that highlights its potential as an antiviral agent .

Actividad Biológica

16alpha-Hydroxydehydrotrametenolic acid, a triterpenoid compound primarily isolated from the edible fungus Poria cocos, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₃₀H₄₆O₄

- Molecular Weight : 470.66 g/mol

- CAS Number : 176390-66-2

- Density : 1.1±0.1 g/cm³

- Boiling Point : 617.6±55.0 °C at 760 mmHg

- Flash Point : 341.3±28.0 °C

The compound is characterized by multiple hydroxyl groups and a unique carbon structure, contributing to its biological reactivity and potential therapeutic effects.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. A study involving LPS-stimulated Raw264.7 cells showed that this compound can effectively inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). The findings are summarized in the table below:

| Activity | Effect |

|---|---|

| Inhibition of NO Production | Yes |

| Inhibition of iNOS Expression | Yes |

| Reduction of Prostaglandin E2 | Yes |

| Downregulation of COX-2 | Yes |

This anti-inflammatory effect positions this compound as a promising candidate for the development of natural anti-inflammatory agents in pharmaceuticals and functional foods .

The mechanism by which this compound exerts its anti-inflammatory effects involves the modulation of key inflammatory pathways:

- Inhibition of Cyclooxygenase (COX) : The compound reduces COX-2 protein expression, leading to decreased levels of inflammatory mediators such as prostaglandins.

- Nitric Oxide Pathway Modulation : By inhibiting iNOS, it limits NO production, which is often elevated during inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Conducted using LPS-stimulated macrophages.

- Results indicated a significant reduction in inflammatory markers with increasing concentrations of the compound.

- Network Pharmacology Approach :

- Comparative Analysis with Other Triterpenoids :

Propiedades

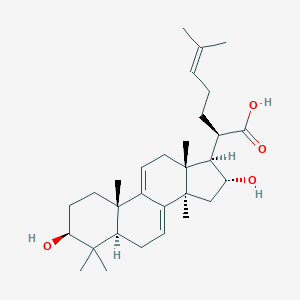

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLKAKROJKMHIT-WIUKAADNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16α-Hydroxydehydrotrametenolic acid interact with xanthine oxidase, and what are the potential downstream effects?

A: The research paper identifies 16α-Hydroxydehydrotrametenolic acid as a mixed inhibitor of xanthine oxidase []. While the exact binding mechanism isn't fully detailed, mixed inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the enzymatic reaction. This inhibition of xanthine oxidase is significant because it can lead to a decrease in uric acid production. Since elevated uric acid levels are a hallmark of gout, this inhibitory action positions 16α-Hydroxydehydrotrametenolic acid as a potential therapeutic agent for managing this condition [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.